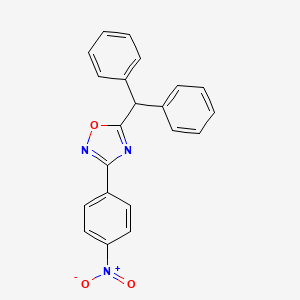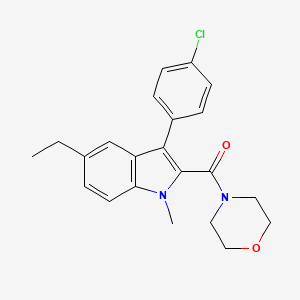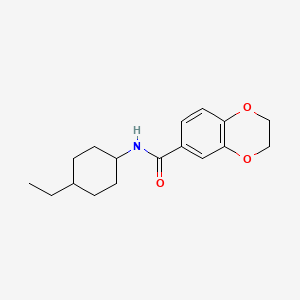
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as DPMO, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. DPMO is a member of the oxadiazole family of compounds and has been shown to exhibit a range of interesting properties that make it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action of DPMO is not fully understood, but it is believed to involve the formation of a stable complex with certain biological molecules, such as proteins or nucleic acids. This complex formation can lead to changes in the structure or function of these molecules, which can be studied using a range of techniques, including fluorescence microscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects:
DPMO has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study. For example, DPMO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPMO has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPMO in lab experiments is its high fluorescence intensity and photostability. This makes it an attractive alternative to other commonly used fluorescent probes, which can suffer from photobleaching or have low quantum yields. However, one limitation of using DPMO is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on DPMO. One area of interest is in the development of new fluorescent probes based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create probes with improved properties, such as increased brightness or improved selectivity for certain biological molecules. Another area of interest is in the development of new antimicrobial agents based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create compounds with improved antimicrobial activity and reduced toxicity. Finally, there is also potential for the use of DPMO in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, which are characterized by the dysfunction of certain enzymes, such as acetylcholinesterase.
Méthodes De Synthèse
The synthesis of DPMO is a relatively straightforward process that involves the reaction of benzaldehyde and 4-nitrobenzohydrazide in the presence of acetic anhydride and a catalyst. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield DPMO. The purity of the final product can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DPMO has been shown to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of DPMO is in the field of fluorescence microscopy. DPMO is a highly fluorescent compound that can be used as a fluorescent probe for imaging biological samples. Its high quantum yield and photostability make it an attractive alternative to other commonly used fluorescent probes.
Propriétés
IUPAC Name |
5-benzhydryl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)18-13-11-17(12-14-18)20-22-21(27-23-20)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXBHGYMSREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)

![6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)